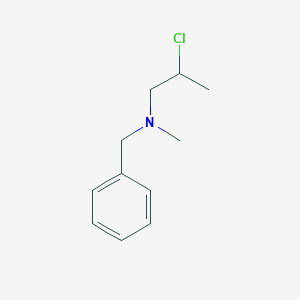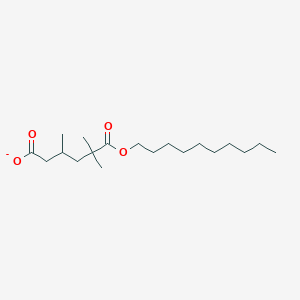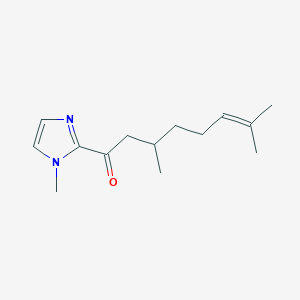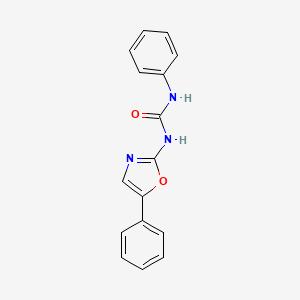
3,4-Dimethoxybutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybutanal is an organic compound with the molecular formula C6H12O3. It is an aldehyde with two methoxy groups attached to the third and fourth carbon atoms of the butanal chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybutanal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethoxybutanol. This oxidation can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 3,4-dimethoxybutanol. This process typically uses a copper-based catalyst at elevated temperatures to achieve high yields of the aldehyde.
化学反応の分析
Types of Reactions
3,4-Dimethoxybutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,4-dimethoxybutanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 3,4-dimethoxybutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 3,4-Dimethoxybutanoic acid.
Reduction: 3,4-Dimethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-dimethoxybutanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical processes. Additionally, the methoxy groups can influence the compound’s reactivity by donating electron density through resonance, making the aldehyde group more reactive towards nucleophiles.
類似化合物との比較
Similar Compounds
3,3-Dimethoxybutanal: Similar in structure but with both methoxy groups on the same carbon atom.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring instead of a butanal chain.
3,4-Dimethoxyphenylacetaldehyde: Similar structure with a phenyl group instead of a butanal chain.
Uniqueness
3,4-Dimethoxybutanal is unique due to the positioning of its methoxy groups on the third and fourth carbon atoms, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that similar compounds may not undergo as readily.
特性
CAS番号 |
94536-95-5 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3 |
InChIキー |
QTOGOWCQVDATLL-UHFFFAOYSA-N |
正規SMILES |
COCC(CC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
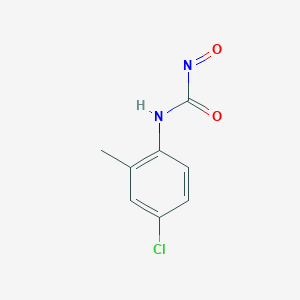
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
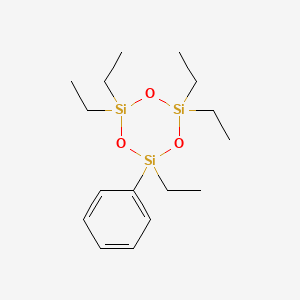
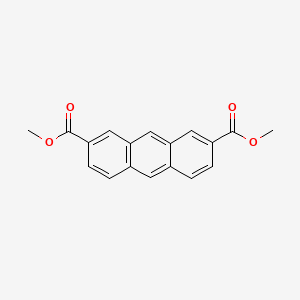
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
